3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₄H₂₁BrClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, a brominated phenoxy group, and a hydrochloride salt, which contribute to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential use in proteomics research . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. This compound’s interactions can lead to either inhibition or activation of the target biomolecules, depending on the context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. This interaction can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target molecule. For instance, it has been suggested that this compound may act as an agonist of the serotonin 5-HT2A receptor. This interaction can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of neurotransmitter activity. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity significantly changes beyond a certain concentration . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, oxidative deamination is one of the metabolic pathways that this compound undergoes . This process involves the removal of an amine group, leading to the formation of metabolites that can further participate in other biochemical reactions. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The specific localization of this compound within the cell can determine its activity and overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromo-2-methylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation Reactions: Products include phenoxy oxides.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific bromination pattern and the presence of a piperidine ring, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHVKZJPMPIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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